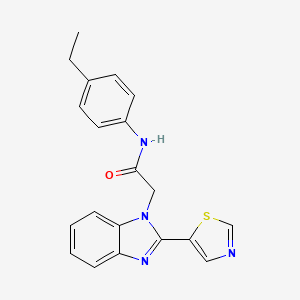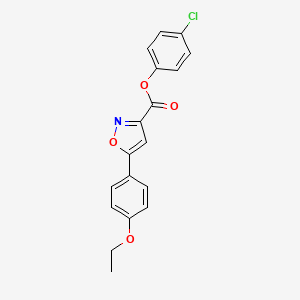![molecular formula C24H24N2O3S B14987056 N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987056.png)
N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with a unique structure that combines aromatic rings, sulfur, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 3,5-dimethylphenyl group: This can be achieved through the nitration of toluene followed by reduction and subsequent diazotization and coupling reactions.
Synthesis of the dibenzo[c,e][1,2]thiazine ring: This involves the cyclization of appropriate precursors under controlled conditions, often using sulfur-containing reagents.
Coupling of the two moieties: The final step involves the coupling of the 3,5-dimethylphenyl group with the dibenzo[c,e][1,2]thiazine ring through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylphenyl isocyanate: Shares the 3,5-dimethylphenyl group but lacks the dibenzo[c,e][1,2]thiazine ring.
Dibenzo[c,e][1,2]thiazine derivatives: Compounds with similar thiazine rings but different substituents.
Uniqueness
N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its combination of the 3,5-dimethylphenyl group and the dibenzo[c,e][1,2]thiazine ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C24H24N2O3S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C24H24N2O3S/c1-4-18-9-10-22-21(14-18)20-7-5-6-8-23(20)30(28,29)26(22)15-24(27)25-19-12-16(2)11-17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,27) |
Clave InChI |
LNOGJJMLCKOYFP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B14986974.png)
![N-benzyl-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14986980.png)
![2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14986988.png)
![2,2-diphenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14986998.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14987003.png)
![methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B14987022.png)

![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopropylacetamide](/img/structure/B14987036.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B14987040.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole](/img/structure/B14987043.png)


![2-{[3-(Morpholin-4-YL)propyl]amino}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B14987055.png)
![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide](/img/structure/B14987068.png)
